SN-011

Übersicht

Beschreibung

SN-011 is a potent and selective inhibitor of the stimulator of interferon genes (STING) pathway. It is used in research to study autoimmune and inflammatory diseases driven by STING activation. The compound has shown efficacy in both mouse and human models, making it a valuable tool for understanding and potentially treating these conditions .

Wirkmechanismus

Target of Action

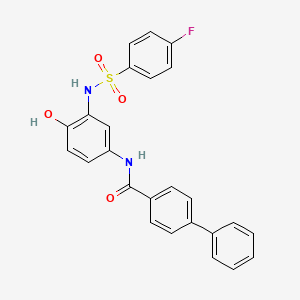

SN-011, also known as N-[3-[(4-Fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide or N-(3-(4-Fluorophenylsulfonamido)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide, is a potent and selective inhibitor of both mouse and human STING . STING (Stimulator of Interferon Genes) is a critical protein in the activation of the immune system in response to DNA .

Mode of Action

This compound competes with cyclic dinucleotide (CDN) for the binding pocket of the STING dimer, blocking CDN binding and STING activation . It locks STING in an open inactive conformation, which inhibits interferon and inflammatory cytokine induction activated by 2’3’-cGAMP, HSV1 infection, and overexpression of cGAS-STING .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the presence of DNA damage, viral infection, or mitochondrial damage can trigger the cGAS-STING pathway . This compound’s ability to inhibit this pathway suggests that it may be particularly effective in environments where these conditions are present.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

SN-011 is synthesized through a series of chemical reactions involving the formation of a biphenyl carboxamide structure. The synthetic route typically involves:

Formation of the biphenyl core: This step involves coupling reactions to form the biphenyl structure.

Introduction of functional groups: Various functional groups, such as the sulfonyl and hydroxyl groups, are introduced through substitution reactions.

Final assembly: The final step involves the formation of the carboxamide linkage to complete the this compound structure

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

SN-011 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

Reduction: Reduction reactions can occur at the sulfonyl group.

Substitution: Various substitution reactions can be performed on the biphenyl core to introduce different functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often used to study the structure-activity relationship of the compound .

Wissenschaftliche Forschungsanwendungen

SN-011 has a wide range of scientific research applications, including:

Chemistry: Used to study the STING pathway and its role in immune response.

Biology: Helps in understanding the molecular mechanisms of STING activation and inhibition.

Medicine: Potential therapeutic applications in treating autoimmune and inflammatory diseases.

Industry: Used in the development of new drugs targeting the STING pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Merck-18: Ein weiterer STING-Inhibitor, der mit zyklischen Dinucleotiden um die Bindungstasche konkurriert.

H-151: Ein kovalenter Inhibitor, der mit Cysteinresten im STING-Protein interagiert

Einzigartigkeit von SN-011

This compound ist einzigartig in seiner hohen Selektivität und Potenz für sowohl Maus- als auch Human-STING. Es hat eine inhibitorische Konzentration (IC50) von 76 Nanomolar für die STING-Signalübertragung, was es zu einem der effektivsten verfügbaren STING-Inhibitoren macht .

Eigenschaften

IUPAC Name |

N-[3-[(4-fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2O4S/c26-20-10-13-22(14-11-20)33(31,32)28-23-16-21(12-15-24(23)29)27-25(30)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16,28-29H,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXQUPCJIJBXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2249435-90-1 | |

| Record name | N-[3-(4-fluorobenzenesulfonamido)-4-hydroxyphenyl]-[1,1'-biphenyl]-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

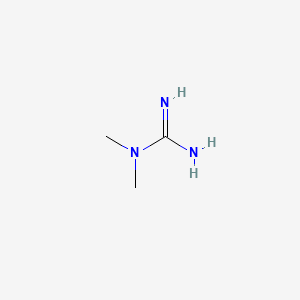

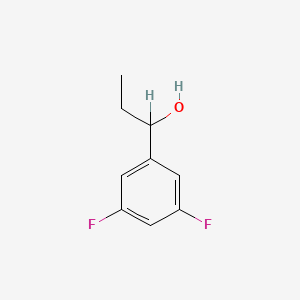

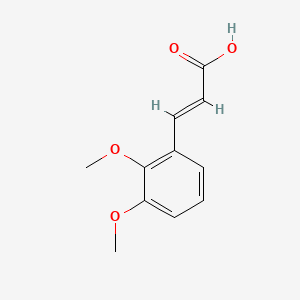

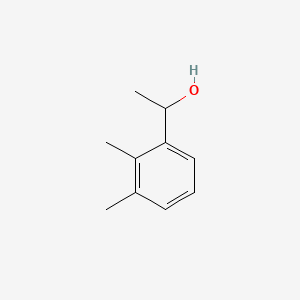

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of SN-011?

A: this compound functions as a potent and specific antagonist of Stimulator of Interferon Genes (STING) [, ]. It achieves this by binding with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING, surpassing the binding affinity of the endogenous STING activator, 2′3′-cGAMP []. This interaction effectively locks STING in an open, inactive conformation, preventing downstream signaling [].

Q2: What are the downstream effects of this compound inhibiting STING?

A: By inhibiting STING activation, this compound effectively blocks the induction of type I interferons and inflammatory cytokines [, ]. These molecules are typically produced upon STING activation by 2′3′-cGAMP, which is synthesized by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA []. This inhibitory effect of this compound has been demonstrated in various contexts, including herpes simplex virus type 1 infection, Trex1 deficiency (a model of Aicardi–Goutières syndrome), cGAS-STING overexpression, and in the presence of constitutively active STING mutants found in STING-associated vasculopathy with onset in infancy (SAVI) [].

Q3: What evidence supports the therapeutic potential of this compound?

A: In vivo studies using a Trex1-deficient mouse model, which mimics the autoimmune disease Aicardi–Goutières syndrome, demonstrated that this compound effectively inhibited inflammation and autoimmunity hallmarks, significantly improving survival rates []. Additionally, in a mouse model of periodontitis induced by Porphyromonas gingivalis, this compound treatment led to a significant decrease in inflammatory cytokine production and osteoclast formation, suggesting its potential for treating inflammatory bone diseases [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.